N-tert-Butoxycarbonyl-L-isoleucine
Overview
Description
N-tert-Butoxycarbonyl-L-isoleucine is a derivative of the amino acid L-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis as a protected form of L-isoleucine, allowing for selective reactions at other functional groups without interference from the amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butoxycarbonyl-L-isoleucine is typically synthesized by reacting L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
L-isoleucine+Boc2O→this compound+CO2+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the Boc protection.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-L-isoleucine primarily undergoes deprotection reactions to remove the Boc group, revealing the free amino group. This deprotection can be achieved using various reagents and conditions, including:
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Basic Conditions: Sodium hydroxide in methanol can also be employed.
Catalytic Methods: Metal catalysts like palladium can facilitate the removal of the Boc group.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used in a 1:1 mixture with dichloromethane at room temperature.
Sodium Hydroxide (NaOH): Used in methanol at room temperature.
Palladium Catalysts: Used in hydrogenation reactions to remove the Boc group.
Major Products Formed
The primary product of these reactions is L-isoleucine, with the Boc group being removed as tert-butanol and carbon dioxide.
Scientific Research Applications
N-tert-Butoxycarbonyl-L-isoleucine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protected amino acid in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds where selective protection of the amino group is required.
Bioconjugation: Used in the modification of biomolecules for various biological assays and studies.
Material Science: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-L-isoleucine primarily involves the protection and deprotection of the amino group. The Boc group serves as a protective moiety, preventing unwanted reactions at the amino group during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, enabling the synthesis of complex molecules.
Comparison with Similar Compounds
N-tert-Butoxycarbonyl-L-isoleucine is similar to other Boc-protected amino acids, such as N-tert-Butoxycarbonyl-L-alanine and N-tert-Butoxycarbonyl-L-valine. its unique side chain structure imparts specific properties that make it suitable for particular applications in peptide synthesis and drug development.
List of Similar Compounds
- N-tert-Butoxycarbonyl-L-alanine
- N-tert-Butoxycarbonyl-L-valine
- N-tert-Butoxycarbonyl-L-leucine
- N-tert-Butoxycarbonyl-L-phenylalanine
These compounds share the Boc protection but differ in their side chain structures, leading to variations in their reactivity and applications.
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7?,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-MQWKRIRWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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